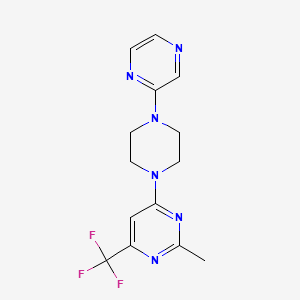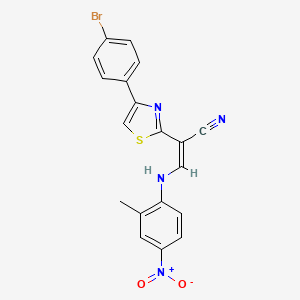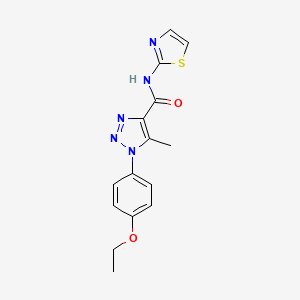
rac-(1r,3s)-2,2-dimethyl-3-phenoxycyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1r,3s)-2,2-dimethyl-3-phenoxycyclobutan-1-ol: is an organic compound characterized by a cyclobutane ring substituted with two methyl groups and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1r,3s)-2,2-dimethyl-3-phenoxycyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclobutane precursor with phenoxy and methyl substituents, followed by a series of reactions to achieve the desired cis configuration. The reaction conditions often include the use of bases such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as photodimerization of cinnamic acid derivatives have been explored for the preparation of similar cyclobutane compounds . These methods can be adapted to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: rac-(1r,3s)-2,2-dimethyl-3-phenoxycyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
rac-(1r,3s)-2,2-dimethyl-3-phenoxycyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of rac-(1r,3s)-2,2-dimethyl-3-phenoxycyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity. For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
cis-1,2-Dibromocyclopentane: Similar in having a cis configuration but with bromine substituents.
cis-1,2-Dichloroethene: Another example of a cis isomer with different substituents.
Uniqueness: rac-(1r,3s)-2,2-dimethyl-3-phenoxycyclobutan-1-ol is unique due to its specific combination of a cyclobutane ring with phenoxy and methyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
1807896-10-1; 1820571-99-0 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.258 |
IUPAC Name |
(1S,3R)-2,2-dimethyl-3-phenoxycyclobutan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,10-11,13H,8H2,1-2H3/t10-,11+/m0/s1 |
InChI Key |
KMKZSAWKMDFEQL-WDEREUQCSA-N |
SMILES |
CC1(C(CC1OC2=CC=CC=C2)O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine](/img/structure/B2905599.png)


![2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2905606.png)

![1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene](/img/structure/B2905610.png)

amino}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2905612.png)
![2-Ethyl-5-(piperidin-1-yl(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905614.png)
![N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide](/img/structure/B2905615.png)
![Ethyl 2-[(3-methylbenzoyl)amino]acetate](/img/structure/B2905617.png)

![2-chloro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-5-nitrobenzamide](/img/structure/B2905620.png)
![7-Chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine;hydrochloride](/img/structure/B2905621.png)
